molecular formula C10H9NO3 B11713808 4-Methoxy-indan-1,2-dione 2-oxime

4-Methoxy-indan-1,2-dione 2-oxime

Cat. No.: B11713808
M. Wt: 191.18 g/mol
InChI Key: BQQUFJSORJNFGF-UHFFFAOYSA-N
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Description

Contextualization within Indane and Indanedione Chemistry

The indane framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged scaffold in medicinal and materials chemistry. mdpi.comencyclopedia.pub Its derivatives, such as 1-indanone (B140024), are precursors to a wide range of biologically active compounds. nih.govbeilstein-journals.org

The introduction of ketone functionalities to this scaffold gives rise to indanediones. The two primary isomers are indan-1,3-dione and indan-1,2-dione. Indan-1,3-dione is a well-studied β-diketone known for the reactivity of its central methylene (B1212753) group, which is alpha to both carbonyls. wikipedia.org This feature allows it to participate in various condensation reactions, such as the Knoevenagel condensation, making it a valuable building block for synthesizing complex molecules and dyes. mdpi.comencyclopedia.pubnih.gov

Indan-1,2-dione, the direct parent of the oxime series, is a vicinal α-diketone. wikipedia.org It is prepared through the oxidation of 1-indanone, often using selenium dioxide. nih.govwikipedia.org This compound is notably used in forensics for the detection of latent fingerprints on porous surfaces like paper, where it reacts with amino acids to produce a fluorescent product. wikipedia.org

The conversion of indan-1,2-dione to an oxime occurs through a condensation reaction between one of the ketone groups and hydroxylamine (B1172632). fiveable.melearncbse.in This reaction typically targets the more reactive ketone at the 2-position, leading to the formation of Indan-1,2-dione 2-oxime. The presence of a methoxy (B1213986) group at the 4-position of the benzene ring, as in the titular compound, is expected to influence the electronic properties of the aromatic system.

Table 1: Physicochemical Properties of Related Indane Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Melting Point (°C)
1,3-Indandione C₉H₆O₂ 146.145 129–132
1,2-Indandione C₉H₆O₂ 146.145 117–124

Data sourced from references wikipedia.orgwikipedia.orgchemicalbook.com

General Significance of Oxime Functional Groups in Organic Synthesis

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone of modern organic synthesis due to its remarkable versatility. numberanalytics.comnih.gov Oximes are typically synthesized through the condensation of an aldehyde or a ketone with hydroxylamine. learncbse.innumberanalytics.com This reaction is fundamental for the derivatization and protection of carbonyl compounds. fiveable.me

Oximes serve as crucial synthetic intermediates, capable of being transformed into a variety of other functional groups. fiveable.menumberanalytics.com Key transformations include:

Reduction to Amines: Oximes can be readily reduced to form primary amines, providing a vital pathway for nitrogen introduction.

Rearrangement to Amides: The Beckmann rearrangement is a classic reaction where oximes, particularly ketoximes, are converted into amides under acidic conditions. This reaction is industrially significant, most notably in the production of caprolactam, the precursor to Nylon-6.

Dehydration to Nitriles: Aldoximes can be dehydrated to yield nitriles, offering a mild method for their synthesis.

Formation of Heterocycles: Oximes are precursors for synthesizing various nitrogen-containing heterocyclic compounds, such as isoxazoles, through cyclization reactions involving their radical intermediates. rsc.org

Beyond these transformations, oximes play a significant role in coordination chemistry, acting as ligands that form stable complexes with various metal ions. nih.govrsc.org Their ability to participate in diverse reactions makes them indispensable tools for constructing complex molecular architectures in fields ranging from pharmaceuticals to materials science. numberanalytics.comnumberanalytics.com

Table of Mentioned Compounds

Compound Name
4-Methoxy-indan-1,2-dione 2-oxime
Indan-1,2-dione 2-oxime
Indane
Indanedione
1-Indanone
Indan-1,3-dione
Indan-1,2-dione
Hydroxylamine
Selenium dioxide
Caprolactam

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyimino-4-methoxy-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-4-2-3-6-7(9)5-8(11-13)10(6)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQUFJSORJNFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=NO)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxy Indan 1,2 Dione 2 Oxime

Direct Oximation Reactions

Direct oximation methods focus on the introduction of the oxime group onto a suitable indan-1,2-dione precursor. These reactions are typically straightforward and rely on well-established carbonyl chemistry.

Condensation of Carbonyl Precursors with Hydroxylamine (B1172632) Derivatives

A primary and direct route to 4-Methoxy-indan-1,2-dione 2-oxime involves the condensation of 4-methoxy-indan-1,2-dione with a hydroxylamine derivative, most commonly hydroxylamine hydrochloride. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the diketone, followed by dehydration to form the oxime. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or pyridine.

While a specific procedure for the 4-methoxy derivative is not extensively detailed in public literature, a well-documented procedure for the oximation of the parent 1-indanone (B140024) provides a reliable framework. orgsyn.org In a typical setup, the indanone is dissolved in pyridine, and hydroxylamine hydrochloride is added. The mixture is heated to facilitate the reaction, which is often complete within a short period. orgsyn.org The workup involves removing the solvent and partitioning the residue between an organic solvent, like ethyl acetate, and an acidic aqueous solution to remove basic impurities. orgsyn.org

Reagent/ConditionRole/ParameterReference
4-Methoxy-indan-1,2-dioneStarting Material
Hydroxylamine hydrochlorideOximating Agent orgsyn.org
PyridineSolvent and Base orgsyn.org
HeatingReaction Condition orgsyn.org

This table presents a generalized procedure based on analogous reactions.

Electrophilic Nitrosation of Activated Methylene (B1212753) Compounds

An alternative approach to the direct formation of the oxime is the electrophilic nitrosation of an activated methylene group at the C2 position of a suitable precursor, such as 4-methoxy-1-indanone (B81218). This reaction typically employs an alkyl nitrite (B80452), like amyl nitrite or isobutyl nitrite, in the presence of a base or acid catalyst. nih.gov The reaction proceeds through the formation of an enolate or enol intermediate of the indanone, which then attacks the electrophilic nitrosating agent. The resulting nitroso compound is tautomeric with the desired oxime.

The nitrosation of ketones is a known method for producing α-dicarbonyl compounds or their monoximes. For ketones with an adjacent methylene group, the reaction can lead to the formation of an oxime. nih.gov The choice of solvent and catalyst (acid or base) can influence the reaction's efficiency.

Reagent/ConditionRole/ParameterReference
4-Methoxy-1-indanoneStarting Material
Alkyl Nitrite (e.g., Amyl Nitrite)Nitrosating Agent nih.gov
Acid or BaseCatalyst nih.gov
Ether or AlcoholSolvent

This table outlines a conceptual pathway based on general nitrosation principles.

Precursor-Based and Convergent Synthesis Pathways

These synthetic strategies involve the multi-step preparation of the target molecule from more readily available starting materials.

Approaches Utilizing 4-Methoxy-1-indanone as a Starting Material

A versatile and common pathway to this compound begins with 4-methoxy-1-indanone. This approach involves a two-step sequence: oxidation of the methylene group at the C2 position to a carbonyl, followed by oximation.

The synthesis of the precursor, 4-methoxy-1-indanone, is well-documented and can be achieved by methylation of 4-hydroxy-1-indanone (B1297909) using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. prepchem.com

The subsequent oxidation of 4-methoxy-1-indanone to 4-methoxy-1,2-indandione can be accomplished using selenium dioxide, a common reagent for the oxidation of α-methylene ketones to 1,2-dicarbonyl compounds. wikipedia.orgnih.gov This intermediate diketone can then be subjected to oximation as described in section 2.1.1.

Alternatively, direct conversion of 4-methoxy-1-indanone to the target oxime can be achieved through nitrosation, as detailed in section 2.1.2. This convergent approach is efficient as it combines the oxidation and oximation into a single conceptual step.

StepReactionKey ReagentsReference
1Methylation4-Hydroxy-1-indanone, Methyl iodide, K₂CO₃ prepchem.com
2aOxidation4-Methoxy-1-indanone, Selenium Dioxide wikipedia.orgnih.gov
2bOximation4-Methoxy-1,2-indandione, Hydroxylamine HCl orgsyn.org
Alt. 2Nitrosation4-Methoxy-1-indanone, Amyl Nitrite nih.gov

This table summarizes a multi-step synthesis from a common precursor.

Derivations from Phthalic Anhydride (B1165640) and Related Building Blocks

Phthalic anhydride and its derivatives serve as fundamental building blocks for the indanone skeleton. While direct synthesis of this compound from a phthalic anhydride derivative is not a common one-pot reaction, multi-step syntheses can be envisioned. For instance, a substituted phthalic anhydride could undergo a Friedel-Crafts reaction or a Stobbe condensation to construct the five-membered ring of the indane system.

Generally, the synthesis of indane-1,3-diones from phthalic anhydrides is more direct. However, these would require subsequent selective reduction and functionalization to yield the desired 1,2-dione oxime structure, making this a more complex and less convergent route.

Transition Metal-Catalyzed Synthetic Routes to Indan-1,2-dione Oxime Scaffolds

Modern synthetic chemistry has increasingly turned to transition metal catalysis for efficient and selective bond formations. While specific examples for the synthesis of this compound are not prevalent, related transformations highlight the potential of these methods.

Copper and rhodium are notable metals in the synthesis of indanones and related structures. For example, copper-catalyzed coupling reactions of indanone oxime acetates with thiols have been developed to produce functionalized indenones. rsc.org This demonstrates the reactivity of the oxime functionality within the indanone framework under copper catalysis.

Rhodium-catalyzed C-H activation has also been employed for the synthesis of indanones from phenacyl phosphoniums and olefins. rsc.org Furthermore, rhodium-catalyzed asymmetric synthesis has been used to create chiral 3,3-disubstituted 1-indanones. nih.gov These methods, while not directly yielding the target oxime, showcase the power of transition metals in constructing the core indanone structure, which could then be further functionalized. The development of a direct catalytic route to indan-1,2-dione oximes remains an area of active research.

CatalystReaction TypeSubstratesProduct TypeReference
CopperCouplingIndanone oxime acetates, Thiols2,3-Difunctionalized indenones rsc.org
RhodiumC-H Activation/AnnulationPhenacyl phosphoniums, OlefinsIndanones rsc.org
RhodiumAsymmetric AdditionArylboronic acids, Alkenyl ketonesChiral 3,3-disubstituted 1-indanones nih.gov

This table presents examples of transition metal-catalyzed reactions for the synthesis of related indanone structures.

Copper-Catalyzed Annulation and Cross-Coupling Strategies

Copper catalysis has emerged as a powerful tool in organic synthesis, offering efficient and selective pathways for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing the 4-methoxy-indan-1,2-dione scaffold, copper-catalyzed annulation and cross-coupling reactions represent a highly effective strategy. These methods typically involve the construction of the indanone ring system from acyclic precursors.

A general and prominent approach involves the copper-catalyzed annulation of ortho-alkynylaryl aldehydes or ketones with various coupling partners. For the synthesis of a 4-methoxy-substituted indanone, a plausible route would involve a starting material such as 2-alkynyl-3-methoxybenzaldehyde. The copper catalyst facilitates the intramolecular cyclization to form the indanone core.

Another relevant strategy is the copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines, which leads to the formation of C2-functionalized indoles. nih.gov While this specific reaction produces indoles, the underlying principles of copper-catalyzed annulation can be conceptually adapted for the synthesis of indanones. For instance, a reaction between a suitably substituted alkyne and a carbonyl-containing species could be envisioned.

Cross-coupling reactions, also frequently catalyzed by copper, provide another avenue. These reactions can be employed to construct key bonds within the indanone precursor. For example, a Sonogashira coupling (often palladium-catalyzed but with copper as a co-catalyst) could be used to introduce the alkyne group onto the aromatic ring, which is then followed by a cyclization step.

The following table summarizes representative copper-catalyzed reactions that, while not directly producing this compound, illustrate the potential of these methods for constructing the necessary indanone core.

CatalystReactantsProduct TypeKey Features
Copperα-Substituted Diazoacetates and 2-EthynylanilinesC2-Functionalized IndolesDirect annulation under mild conditions. nih.gov
CopperN-Tosylhydrazones and 2'-Iodochalcones2-Arylidene-3-aryl-1-indanonesMigratory insertion followed by a Heck reaction. organic-chemistry.org

Subsequent to the formation of the 4-methoxy-1-indanone, the introduction of the second carbonyl group at the C2 position to form the 1,2-dione, followed by oximation, would be required. The oxidation of the methylene group alpha to the carbonyl can be achieved using various reagents, such as selenium dioxide. The final step, the formation of the 2-oxime, is typically a straightforward condensation reaction with hydroxylamine hydrochloride. chemicalbook.com A mild and safer procedure for the reverse reaction, the hydrolysis of oximes to ketones, has been reported using sulfuric acid and formaldehyde, highlighting the established chemistry of this functional group transformation. nih.gov

Diastereoselective and Enantioselective Considerations in Related Syntheses

The synthesis of indanone derivatives with control over stereochemistry is a significant area of research, driven by the importance of chiral molecules in pharmacology and materials science. nih.gov While this compound itself is achiral, the synthetic precursors can possess stereocenters, and the methodologies developed for stereoselective synthesis are highly relevant for creating a diverse range of related compounds.

Diastereoselective Syntheses:

Diastereoselectivity often comes into play when constructing substituted indanones where multiple stereocenters are formed in a single reaction. For instance, the combination of In(OTf)₃ and benzoic acid has been shown to synergistically promote the coupling of alkynes and acetals to form 2,3-disubstituted indanones with excellent yield and diastereoselectivity via a tandem [2+2] cycloaddition and Nazarov reaction. organic-chemistry.org Such strategies allow for the precise arrangement of substituents on the indanone ring.

Enantioselective Syntheses:

The enantioselective synthesis of indanones has been successfully achieved using various catalytic systems. These methods establish a chiral center, typically at the C2 or C3 position of the indanone ring.

One notable example is the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.org This reaction, employing a chiral ligand such as MonoPhos, provides access to enantioenriched 3-aryl-1-indanones in high yields and with excellent enantioselectivities. organic-chemistry.org

Another powerful approach involves a dinuclear zinc-catalyzed Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. rsc.org This method yields enantiomerically pure spiro[indanone-2,3′-isochromanone] derivatives with high diastereoselectivity and enantioselectivity. rsc.org

Furthermore, the enantioselective reduction of indanone derivatives is a key strategy for producing chiral indanes. acs.org Both CuH-catalyzed asymmetric reduction and the Corey–Bakshi–Shibata (CBS) reduction have been shown to be effective for this transformation, achieving good to excellent enantioselectivity. acs.org Subsequent diastereospecific C-H functionalization can then be used to introduce further complexity. acs.org

The following table summarizes key findings in the stereoselective synthesis of indanone-related structures.

Catalyst/MethodReactantsProduct TypeStereoselectivity
Rhodium/MonoPhosPinacolborane Chalcone DerivativesEnantioenriched 3-Aryl-1-indanonesHigh yields, excellent enantioselectivities. organic-chemistry.org
Dinuclear Zinc Catalystα-Hydroxy Indanones and Ortho-Ester ChalconesEnantiomerically Pure Spiro[indanone-2,3′-isochromanone] DerivativesUp to >20:1 dr, up to >99% ee. rsc.org
CuH-Catalyzed Asymmetric Reduction or CBS ReductionIndanone DerivativesEnantioenriched IndanesGood to excellent enantioselectivity. acs.org

These stereoselective methodologies underscore the sophisticated level of control that can be achieved in the synthesis of indanone-based molecules. While the direct application to the achiral this compound is not necessary, these principles are fundamental for the synthesis of its chiral analogs and derivatives, which are of significant interest in medicinal chemistry and materials science.

Reactivity and Transformations of 4 Methoxy Indan 1,2 Dione 2 Oxime

Reduction Chemistry

The reduction of the oxime and ketone moieties in 4-Methoxy-indan-1,2-dione 2-oxime provides a direct route to valuable aminoindane structures, which are prevalent in biologically active molecules. The choice of reducing agent and reaction conditions is critical in controlling the chemoselectivity and stereoselectivity of the outcome.

Catalytic hydrogenation is a primary method for the reduction of oximes to their corresponding primary amines. For substrates like this compound, this transformation targets the C=N-OH group to yield an amino group. The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel. The process involves the hydrogenolysis of the N-O bond followed by the hydrogenation of the resulting imine intermediate. This pathway ultimately furnishes a 2-amino-1-hydroxy-4-methoxyindane or, under more forcing conditions that also reduce the C1-ketone, a 2-amino-4-methoxyindan-1-ol. The presence of an acid, such as hydrochloric acid, is often used to facilitate the reaction and prevent catalyst poisoning. A review of synthetic methods for 1-indanones shows that keto-oximes can undergo Pd/C catalytic reduction to produce 2-amino substituted 1-indanones.

The general pathway can be summarized as:

N-O Bond Cleavage: The initial step is the hydrogenolysis of the weak nitrogen-oxygen bond of the oxime.

Imine Formation: This cleavage generates an intermediate imine.

Imine Reduction: The imine is then rapidly hydrogenated to the primary amine.

Simultaneously or sequentially, the C1-ketone can be reduced to a secondary alcohol. The precise product distribution depends heavily on the selectivity of the catalytic system.

Selectivity is a paramount concern in the reduction of polyfunctional molecules like this compound.

Chemoselectivity: This refers to the selective reduction of one functional group over another. In this case, the goal is often the reduction of the oxime to an amine without affecting the ketone, or the reduction of both groups. Metal-catalyzed hydrogenation can be tuned to favor amine formation. For instance, the combination of a metal catalyst with an acidic medium often favors the reduction of the oxime. Conversely, hydride reagents like sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone to an alcohol, leaving the oxime untouched under standard conditions.

Diastereoselectivity: The reduction of the oxime and ketone creates two new stereocenters at the C1 and C2 positions of the indane ring. The spatial orientation of the incoming hydrogen atoms determines the relative stereochemistry (syn or anti) of the resulting amino alcohol. The diastereoselectivity of oxime and hydrazone reductions is a key strategy for synthesizing chiral amines. uc.pt The stereochemical outcome is influenced by factors such as the catalyst, solvent, and the steric bulk of the substrate, which dictates the direction of hydride attack or hydrogen delivery from the catalyst surface. Asymmetric reduction strategies, employing chiral catalysts or auxiliaries, have been developed to control the enantioselectivity of these transformations. uc.pt

The table below illustrates typical reducing agents and their expected selectivity in the reduction of α-keto oximes.

Reagent/CatalystTarget Functional GroupPrimary Product TypeSelectivity Profile
H₂, Pd/COxime & KetoneAmino alcoholHigh activity, may lead to over-reduction. Diastereoselectivity is substrate-dependent.
NaBH₄KetoneHydroxy oximeHigh chemoselectivity for ketone over oxime.
LiAlH₄Oxime & KetoneAmino alcoholPowerful, non-selective reducing agent.
NaBH₃CNOxime (under acidic pH)Amino alcoholSelective for imines/oximes under controlled pH.

Chemical Derivatization at the Oxime Moiety

The oxime functional group is not merely a precursor to amines; its oxygen and nitrogen atoms provide handles for a variety of chemical derivatizations, leading to stable and synthetically useful intermediates.

The hydroxyl group of the oxime can be readily converted into ester or ether linkages.

Oxime Esters: These are typically synthesized by reacting the oxime with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine. For example, treatment of this compound with acetic anhydride would yield the corresponding O-acetyl oxime ester. Oxime esters are more reactive than the parent oximes and are excellent substrates for various transformations, including reductions and rearrangements. organic-chemistry.org The reduction of oxime esters with reagents like diborane (B8814927) can lead to amines under mild conditions. organic-chemistry.org

Oxime Ethers: These derivatives are formed by alkylating the oxime oxygen, commonly using an alkyl halide under basic conditions (e.g., sodium hydride). The synthesis of indenopyrazole oxime ethers has been reported, demonstrating a general pathway for this transformation on related indene (B144670) systems. orgsyn.org Oxime ethers are generally stable and have been used in various synthetic applications, including as directing groups in reactions. organic-chemistry.org

The table below summarizes the synthesis of these derivatives.

DerivativeReagentsGeneral ConditionsProduct
Oxime EsterAcyl Chloride or Anhydride, Base (e.g., Pyridine)Room temperature or gentle heating4-Methoxy-indan-1,2-dione 2-O-acyl oxime
Oxime EtherAlkyl Halide, Base (e.g., NaH, K₂CO₃)Anhydrous solvent (e.g., THF, DMF)4-Methoxy-indan-1,2-dione 2-O-alkyl oxime

Derivatized oximes are valuable partners in bond-forming reactions.

Carbon-Nitrogen (C-N) Bond Formation: Oxime derivatives can function as electrophilic amination reagents. acs.org The nitrogen atom of a suitably activated oxime (e.g., an O-acyl or O-sulfonyl derivative) can be attacked by a nucleophile, leading to the formation of a new C-N bond. This represents a powerful method for constructing complex nitrogen-containing molecules.

Carbon-Carbon (C-C) Bond Formation: The conversion of an oxime to an oxime ether allows for the deprotonation of the α-carbon, creating a nucleophilic carbanion. This lithiated intermediate can then react with various electrophiles (e.g., alkyl halides, carbonyls) to form new C-C bonds, demonstrating a strategy for polarity reversal (umpolung) of the carbonyl carbon.

Transformations of the Indanone Ring System

Beyond reactions at the functional groups, the strained five-membered ring of the indanone system can undergo transformations that lead to new carbocyclic and heterocyclic architectures.

One of the most significant transformations of an oxime integrated into a cyclic ketone is the Beckmann rearrangement. wikipedia.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgmasterorganicchemistry.com For a cyclic ketoxime like this compound, this rearrangement would lead to a ring-expanded lactam, specifically a seven-membered 1,3-diazepine-2,4-dione derivative or a related isomer. The reaction is initiated by converting the oxime hydroxyl into a good leaving group, followed by the migration of the carbon atom that is anti-periplanar to the leaving group. organic-chemistry.orgwikipedia.org

Interestingly, studies on the Beckmann rearrangement of 6-methoxyindanone oximes have shown that under conventional conditions (e.g., with sulfonyl chlorides), unexpected products such as 2-sulfonyloxyindanones and dimeric species can form instead of the expected lactam. nih.gov This suggests that the reaction pathway for methoxy-substituted indanone oximes can be complex and highly dependent on the specific reagents and conditions employed. nih.gov

Another modern approach to modifying the indanone core is through metal-catalyzed ring expansion. A rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones has been developed as a strategy to prepare seven-membered benzocycloheptenone skeletons. acs.org This type of transformation fundamentally reconstructs the carbocyclic framework, offering access to medium-sized rings that are otherwise challenging to synthesize. acs.org

The table below outlines key ring transformation reactions.

ReactionReagentsProduct TypeKey Feature
Beckmann RearrangementAcid catalyst (e.g., H₂SO₄, PCl₅), or sulfonyl chlorideRing-expanded lactamConverts a C=N-OH group into an amide within a larger ring. wikipedia.org
Rh-catalyzed Ring Expansion[Rh(I)] catalyst, EthyleneBenzocycloheptenoneInserts a two-carbon unit to expand the five-membered ring to a seven-membered ring. acs.org
Two-step Ring ExpansionBromoform, Base; then Deprotection2-Halo-1-naphtholExpands the five-membered ring to an aromatic six-membered ring. acs.orgnih.gov

Electrophilic and Nucleophilic Functionalization of the Aromatic and Aliphatic Rings

The presence of both an electron-rich aromatic ring and an electrophilic dicarbonyl moiety within the same molecule allows for a range of selective functionalization reactions.

Electrophilic Functionalization of the Aromatic Ring:

The methoxy (B1213986) group (-OCH₃) at the 4-position of the indane skeleton is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. Due to steric hindrance from the adjacent indane ring system, electrophilic attack is most likely to occur at the C7 position, which is ortho to the methoxy group and para to the carbon-4 of the indane ring. Typical electrophilic substitution reactions that could be envisaged for this system include nitration, halogenation, and Friedel-Crafts reactions. However, the acidic conditions often employed for these reactions can sometimes lead to competing reactions involving the oxime functionality.

Reaction TypeReagents and ConditionsExpected Major Product(s)
NitrationHNO₃/H₂SO₄7-Nitro-4-methoxy-indan-1,2-dione 2-oxime
BrominationBr₂/FeBr₃7-Bromo-4-methoxy-indan-1,2-dione 2-oxime
Friedel-Crafts AcylationRCOCl/AlCl₃7-Acyl-4-methoxy-indan-1,2-dione 2-oxime

Nucleophilic Functionalization of the Aliphatic Ring:

The aliphatic portion of this compound possesses two electrophilic centers: the carbonyl carbon (C1) and the oximated carbon (C2). The carbonyl group at C1 is susceptible to nucleophilic attack, a characteristic reaction of ketones. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and reducing agents (e.g., sodium borohydride), can add to the C1 carbonyl.

The reactivity of the adjacent oxime at C2 can influence the outcome of these reactions. The presence of the α-oxime group can modulate the electrophilicity of the C1 carbonyl. Furthermore, the methylene (B1212753) group at C3 is activated by the adjacent C1-ketone and C2-oxime, making it susceptible to deprotonation under basic conditions, which can lead to subsequent alkylation or condensation reactions.

Reaction TypeNucleophile/ReagentExpected Product Type
ReductionNaBH₄4-Methoxy-1-hydroxy-indan-2-one 2-oxime
Grignard ReactionRMgX1-Alkyl/Aryl-4-methoxy-1-hydroxy-indan-2-one 2-oxime
Alkylation (at C3)Base (e.g., LDA), then RX3-Alkyl-4-methoxy-indan-1,2-dione 2-oxime

Ring System Transformations and Rearrangement Reactions

The strained five-membered ring and the presence of the oxime functionality make this compound a candidate for various ring transformations and rearrangement reactions, most notably the Beckmann rearrangement.

Beckmann Rearrangement:

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. masterorganicchemistry.comwikipedia.org For ketoximes like this compound, this rearrangement typically involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. Depending on the stereochemistry of the oxime (E or Z), two different lactam products can be formed.

Studies on the Beckmann rearrangement of closely related 6-methoxyindanone oximes under conventional conditions have shown that unexpected products can arise, such as 2-sulfonyloxyindanone and dimeric products, highlighting the complex reactivity of this system. nih.gov The choice of acid catalyst and reaction conditions can significantly influence the outcome, with reagents like methanesulfonyl chloride in the presence of a Lewis acid showing improved efficiency for the rearrangement of indanone oximes. nih.gov

The expected products from the Beckmann rearrangement of this compound would be substituted quinolinone derivatives, which are important heterocyclic scaffolds in medicinal chemistry.

PrecursorReagents and ConditionsMajor Rearrangement Product(s)
(E)-4-Methoxy-indan-1,2-dione 2-oximeH⁺ (e.g., PPA, H₂SO₄) or Lewis AcidIsomeric Quinolinone A
(Z)-4-Methoxy-indan-1,2-dione 2-oximeH⁺ (e.g., PPA, H₂SO₄) or Lewis AcidIsomeric Quinolinone B

Other Ring Transformations:

The dicarbonyl-like functionality of the indan-1,2-dione system can also be a precursor for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of indeno[1,2-c]pyridazine derivatives, while reaction with hydroxylamine (B1172632) could potentially yield isoxazole-fused systems. The specific reaction pathways and products would depend on the chosen reagents and reaction conditions.

Structural Elucidation and Physical Organic Chemistry of 4 Methoxy Indan 1,2 Dione 2 Oxime

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques provide a detailed view of the molecular structure of 4-Methoxy-indan-1,2-dione 2-oxime.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the positions of atoms and their stereochemical arrangement can be determined.

In the ¹H NMR spectrum, the proton of the oxime hydroxyl group (-NOH) is expected to appear as a singlet in the downfield region, typically between 13.26 and 13.63 ppm, indicating the presence of the oxime functionality. nih.gov The aromatic protons on the methoxy-substituted benzene (B151609) ring will exhibit characteristic splitting patterns depending on their positions relative to the methoxy (B1213986) group and the indanone core. The methoxy group itself will present as a sharp singlet, typically around 3.9 ppm. nih.gov The methylene (B1212753) protons of the indanone ring system will likely appear as complex multiplets.

¹³C NMR spectroscopy provides further structural confirmation. The carbon atom of the C=NOH group is expected to have a chemical shift in the range of 145-160 ppm. The carbonyl carbon (C=O) of the indanone system will also show a characteristic downfield shift. The carbon atoms of the aromatic ring will have distinct chemical shifts influenced by the methoxy substituent, with the methoxy carbon appearing around 55.5 ppm. nih.govdocbrown.info

Two-dimensional NMR techniques, such as HSQC and HMBC, are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity within the molecule. nih.gov These experiments can also help in determining the stereochemistry of the oxime, which can exist as either E or Z isomers. The presence of two sets of signals in the NMR spectra can indicate an equilibrium between these two isomers in solution. nih.gov

Table 1: Predicted NMR Data for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Oxime (-NOH) 13.2 - 13.7
¹H Aromatic (Ar-H) 6.8 - 7.8
¹H Methoxy (-OCH₃) ~3.9
¹H Methylene (-CH₂-) 2.5 - 3.5
¹³C C=NOH 145 - 160
¹³C C=O 190 - 200
¹³C Aromatic (Ar-C) 110 - 160

Vibrational Spectroscopy (FT-IR, FT-Raman) for Diagnostic Band Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers valuable insights into the functional groups present in this compound.

The FT-IR spectrum is expected to show a characteristic broad absorption band for the O-H stretching vibration of the oxime group in the region of 3300-3400 cm⁻¹. researchgate.netresearchgate.net The C=O stretching vibration of the ketone group in the indanone ring will likely appear as a strong band around 1715 cm⁻¹. oatext.com The C=N stretching of the oxime is typically observed in the 1640-1680 cm⁻¹ region. researchgate.netoatext.com Furthermore, bands corresponding to the C-O stretching of the methoxy group and various C-H vibrations of the aromatic and aliphatic parts of the molecule will be present. researchgate.net

FT-Raman spectroscopy provides complementary information. The symmetric stretching modes of the C=O and C=C bonds in the molecule often give rise to strong signals in the Raman spectrum. oatext.com Analysis of both FT-IR and FT-Raman spectra allows for a more complete vibrational assignment. researchgate.netresearchgate.net

Table 2: Diagnostic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch Oxime 3300 - 3400 FT-IR
C=O Stretch Ketone ~1715 FT-IR, FT-Raman
C=N Stretch Oxime 1640 - 1680 FT-IR, FT-Raman
C-O Stretch Methoxy 1200 - 1300 FT-IR

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound. The precise mass measurement allows for the confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural information. Under electron impact (EI) or other ionization techniques, the molecule will break apart in a predictable manner. The fragmentation of oximes can be complex. For instance, under GC-MS conditions, some oximes can undergo thermal decomposition, which needs to be considered during analysis. researchgate.net Analysis of the fragment ions can help to confirm the presence of the methoxy group, the indanone core, and the oxime functionality. For example, the loss of characteristic neutral fragments such as H₂O, NO, or CH₃O can be observed.

Tautomerism and Isomerism

Investigation of Keto-Oxime/Nitroso-Enol Tautomeric Equilibria

This compound can potentially exist in a tautomeric equilibrium between the keto-oxime form and the nitroso-enol form. researchgate.net While the oxime tautomer is generally more stable than its corresponding nitroso isomer, the equilibrium can be influenced by factors such as the solvent. researchgate.netstackexchange.com

In the keto-oxime tautomer, the compound exists as described, with a ketone group at the 1-position and an oxime group at the 2-position. In the nitroso-enol tautomer, a proton would migrate from the oxime's hydroxyl group to the adjacent carbonyl oxygen, resulting in an enol, and the C=NOH group would rearrange to a C-N=O (nitroso) group.

Studies on similar cyclic systems have shown that while the oxime tautomer is predominant in the solid state, both tautomeric forms can be present in solution. researchgate.net The polarity of the solvent can affect the position of this equilibrium. researchgate.net Computational studies can be used to predict the relative stabilities of the tautomers and the energy barrier for their interconversion. researchgate.net The presence of the nitroso-enol tautomer could have significant implications for the compound's reactivity.

Stereoisomerism (E/Z) of the Oxime Functionality and its Conformational Implications

The oxime functional group in this compound, characterized by a C=N double bond, gives rise to stereoisomerism, specifically E/Z isomerism. The "E" (entgegen) and "Z" (zusammen) descriptors denote the spatial arrangement of substituents around the double bond. In the case of this oxime, the orientation of the hydroxyl (-OH) group relative to the indanone core determines the isomer.

While direct studies on the stereochemistry of this compound are not extensively documented, valuable insights can be drawn from related structures. For instance, research on 11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), a compound with a similar indanone oxime core, has shown that the E-isomer is the thermodynamically more stable form in both the solid state and in solution. nih.gov This preference is attributed to the formation of stabilizing intermolecular hydrogen bonds. nih.gov In contrast, the Z-isomer would rely on a less favorable intramolecular hydrogen bond. nih.gov It is plausible that this compound exhibits similar behavior, with the E-isomer being the predominant form due to favorable intermolecular interactions.

Influence of Substituent Effects and Solvent on Tautomeric Preferences

Tautomerism, the interconversion of structural isomers, is a potential phenomenon for this compound. The presence of the oxime group allows for nitroso-oxime tautomerism. However, for most oximes, the equilibrium lies heavily towards the oxime form.

The electronic nature of substituents on the aromatic ring and the polarity of the solvent can significantly influence tautomeric equilibria in related systems. The methoxy group (-OCH3) at the 4-position of the indanone ring is an electron-donating group. This group can influence the electron density throughout the molecule, potentially affecting the stability of any tautomeric forms.

The solvent environment plays a crucial role in determining which tautomer is more stable. Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For instance, in the keto-enol tautomerism of 2,4-pentanedione, the enol form is more stable in non-polar solvents, while the keto form predominates in polar, protic solvents. While this is a different type of tautomerism, the principle of solvent-dependent stability is broadly applicable. For this compound, a polar solvent could potentially stabilize a more polar tautomer, although the oxime form is generally expected to be the most stable.

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like this compound, offering insights that can complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to predict the geometry, electronic structure, and reactivity of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms for both the E and Z isomers. This would provide information on bond lengths, bond angles, and dihedral angles.

Analyze the electronic structure: Calculate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the molecule's reactivity.

Predict reactivity: The energies of the frontier molecular orbitals (HOMO and LUMO) can be used to predict the molecule's susceptibility to nucleophilic or electrophilic attack.

Studies on similar molecules, such as 11H-Indeno[1,2-b]quinoxalin-11-one oxime, have successfully utilized DFT to support experimental findings regarding stereochemistry. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR, IR Frequencies)

Quantum chemical calculations, often performed using DFT methods, can predict various spectroscopic properties. For this compound, these calculations can be invaluable for:

NMR Spectroscopy: Predicting the chemical shifts of ¹H and ¹³C nuclei. These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances to particular atoms in the molecule.

IR Spectroscopy: Calculating the vibrational frequencies corresponding to different functional groups. This can aid in the interpretation of experimental IR spectra and confirm the presence of key bonds, such as the C=N of the oxime and the C=O of the ketone.

The following table illustrates the type of data that could be generated from such calculations, though specific values for this exact molecule require dedicated computational studies.

Spectroscopic Data Predicted Parameter Significance
¹H NMRChemical Shift (ppm)Identifies the chemical environment of hydrogen atoms.
¹³C NMRChemical Shift (ppm)Identifies the chemical environment of carbon atoms.
IR SpectroscopyVibrational Frequency (cm⁻¹)Corresponds to the stretching and bending of specific bonds.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior and conformational flexibility of this compound over time. MD simulations could be used to:

Explore conformational space: Identify the different low-energy conformations that the molecule can adopt. This is particularly important for understanding the flexibility of the five-membered ring of the indanone core.

Analyze intermolecular interactions: Simulate the interaction of the molecule with solvent molecules or other molecules, providing insights into solvation effects and potential binding modes to biological targets.

Study the E/Z isomerization pathway: Although a high-energy process, MD simulations could potentially shed light on the mechanism and energy barrier of the interconversion between the E and Z isomers.

Conformational analysis of related cyclic systems has demonstrated the power of these methods in understanding the preferred shapes and dynamic properties of molecules.

Synthesis and Chemical Applications of 4 Methoxy Indan 1,2 Dione 2 Oxime Analogues and Derivatives

Rational Design and Synthesis of Substituted Indan-1,2-dione Oxime Derivatives

The synthesis of substituted indan-1,2-dione oxime derivatives is a key area of research, allowing for the fine-tuning of the molecule's properties for various applications. This often involves strategic modifications to both the aromatic ring and the oxime moiety.

Exploration of Methoxy (B1213986) Group Positional Isomers and Other Aromatic Substituents

The position of the methoxy group on the aromatic ring of indan-1,2-dione 2-oxime significantly influences its chemical reactivity and properties. The synthesis of positional isomers, such as 5,6-dimethoxy-1,2-indanedione, has been a subject of study. bvda.com However, the synthesis of these substituted indanediones can be complex and costly. bvda.com

Generally, the introduction of substituents onto the aromatic ring of indane-1,3-diones, precursors to the target oximes, is achieved by starting with already substituted phthalic anhydrides or related compounds. nih.govencyclopedia.pub This is because direct electrophilic aromatic substitution on the indane-1,3-dione core is often not feasible. nih.govencyclopedia.pub For instance, halogenated and nitro-substituted indane-1,3-diones are prepared from the corresponding substituted phthalic anhydrides. nih.govencyclopedia.pub The synthesis of 1,2-indanedione itself can be achieved by the oxidation of 1-indanone (B140024) using selenium dioxide. wikipedia.org

The general route to indan-1,2-dione 2-oximes involves the oximation of the corresponding 1,2-indanedione. The synthesis of various substituted 1-indanones, which can be precursors to the diones, has been extensively reviewed. These methods include Friedel–Crafts reactions, cyclization of propenoic acids, and reactions involving Meldrum's acid. beilstein-journals.orgnih.gov

A variety of substituents have been incorporated into the indanone aromatic ring, including methoxy, methyl, bromo, trifluoromethyl, and nitro groups. nih.gov The synthesis of these substituted indanones provides access to a diverse range of indan-1,2-dione oxime analogues.

Modifications of the Oxime Moiety

The oxime functional group in indan-1,2-dione 2-oxime is a versatile handle for further chemical transformations. While the provided search results primarily focus on the synthesis of the parent oxime, general reactions of oximes can be inferred. The oxime hydroxyl group can potentially be alkylated or acylated to form oxime ethers and esters, respectively. These modifications can alter the steric and electronic properties of the molecule, influencing its reactivity in subsequent reactions.

Furthermore, the oxime itself can undergo various reactions. For instance, oximes can be hydrolyzed back to the corresponding ketone. nih.gov A mild and safe procedure for this hydrolysis has been developed using sulfuric acid and formaldehyde, avoiding the hazardous byproducts of older methods. nih.gov The oxime group can also participate in ring-expansion reactions, such as the Beckmann rearrangement, which has been used to synthesize nitrogen-containing heterocycles like tetrahydroquinolines from 1-indanone oxime. orgsyn.org

Functionalized Indenone and Indane Derivatives from Oxime Precursors

The oxime derivatives of indan-1,2-dione serve as valuable precursors for the synthesis of a variety of functionalized indenones and indanes, which are important structural motifs in medicinal chemistry and materials science.

Transformations Leading to 2,3-Difunctionalized Indenones

While the direct transformation of 4-methoxy-indan-1,2-dione 2-oxime to 2,3-difunctionalized indenones is not explicitly detailed in the provided results, the synthesis of substituted indenones from related indanone precursors is well-documented. For example, 2-benzylidene-1-indanones can be prepared through a Knoevenagel condensation of 1-indanones with various aromatic aldehydes. beilstein-journals.org These indenones can then undergo further reactions. A rhodium-catalyzed tandem reaction allows for the synthesis of 2,3-substituted indanones from internal alkynes. organic-chemistry.org Additionally, a palladium-catalyzed migratory insertion of a carbene followed by a Heck reaction has been used to synthesize 2-arylidene-3-aryl-1-indanones from N-tosylhydrazones and 2'-iodochalcones. organic-chemistry.org

Synthetic Pathways to Substituted Aminoindanes and Other Indane Heterocycles

Indan-1,2-dione oximes are key intermediates in the synthesis of various nitrogen-containing indane derivatives. The reduction of the oxime functionality is a common strategy to produce aminoindanes. While specific examples for the 4-methoxy derivative are not provided, this transformation is a standard procedure in organic synthesis.

Furthermore, the indane-1,3-dione scaffold, a precursor to the title compound, is widely used in the synthesis of fused heterocyclic systems. bohrium.com These reactions often proceed through intermediates that could be related to the oxime derivative. For instance, indane-1,3-dione reacts with various reagents to form indenoquinolines, indenoisoquinolines, and indenopyrazoles. nih.govresearchgate.net The synthesis of indenopyrazolones has been achieved through a three-component reaction of indan-1,2,3-trione (B1614644) (an oxidized form of indane-1,2-dione), phenylhydrazine, and aldehydes. researchgate.net This highlights the versatility of the indane core in constructing complex heterocyclic frameworks.

Role as a Key Intermediate in Multi-Step Organic Syntheses

This compound and its analogues serve as crucial intermediates in the synthesis of more complex molecules. The indanone framework is a common feature in many biologically active compounds and natural products. nih.govbeilstein-journals.org For example, indanone derivatives are precursors in the synthesis of compounds with potential applications as anticancer, antiviral, and anti-inflammatory agents. beilstein-journals.orgnih.gov

The versatility of the indane-1,3-dione core, from which the title compound is derived, is evident in its use for constructing a wide array of organic structures, including dyes and spiro compounds. bohrium.comnih.gov The ability to introduce various functional groups onto the indane skeleton, as discussed in the previous sections, makes these oxime derivatives valuable building blocks in the strategic planning of multi-step syntheses.

Contribution to Diverse Synthetic Methodologies

The oxime functionality in indanone derivatives introduces a unique set of reactive possibilities, expanding their role in synthetic chemistry beyond that of a simple ketone. The attempted Beckmann rearrangement of 6-methoxyindanone oximes, for example, led to the formation of unexpected products like 2-sulfonyloxyindanone and a dimeric product, highlighting the nuanced reactivity of these systems. nih.gov

Copper-catalyzed coupling reactions of indanone oxime acetates with thiols have been developed to synthesize 2,3-difunctionalized 1-indenones under mild conditions. rsc.org This method allows for the direct derivatization of the indanone ring. Similarly, a copper-catalyzed redox-neutral coupling of indanone derivatives with sodium sulfinates has been reported for the synthesis of 3-sulfonyl indenones. researchgate.net

The synthesis of an isomeric mixture of oximes from 4-methoxy-1-indanone (B81218) is a documented procedure, indicating that the precursor to the target compound of this article is readily accessible. sigmaaldrich.com The resulting oximes can then be subjected to various transformations. For instance, the hydrogenation of 1-indanone oxime yields the corresponding primary amine, which is a valuable synthetic intermediate. prepchem.com

The versatility of the indanone scaffold is further demonstrated by its use in the synthesis of fluorine-containing derivatives and as a key component in the preparation of biologically active molecules. beilstein-journals.org The photochemical synthesis of 1-indanone derivatives and their participation in Nazarov-type cyclizations to form polysubstituted 1-indanones further underscore the broad synthetic utility of this class of compounds. nih.gov

Indanone DerivativeReaction TypeKey FeaturesReference
6-Methoxyindanone oximeBeckmann rearrangement (attempted)Formation of unexpected 2-sulfonyloxyindanone and dimeric products nih.gov
Indanone oxime acetatesCopper-catalyzed coupling with thiolsSynthesis of 2,3-difunctionalized indenones at room temperature rsc.org
Indanone derivativesCopper-catalyzed coupling with sodium sulfinatesRedox-neutral synthesis of 3-sulfonyl indenones researchgate.net
1-Indanone oximeHydrogenationFormation of primary amine intermediates prepchem.com

Methodological Advancements and Emerging Research Areas in Indanone Oxime Chemistry

Development of Novel Catalytic Systems for Oxime Transformations

Recent research has focused on the development of more efficient and selective catalysts for reactions involving oximes. This includes the use of transition metal catalysts for transformations such as reductions and cross-coupling reactions. For instance, iridium-based catalysts have shown high efficiency in the asymmetric hydrogenation of oximes to chiral hydroxylamines. incatt.nl The development of heterogeneous catalysts is also a key area, as they offer advantages in terms of separation and reusability. mdpi.com

Green Chemistry Principles in Indanone Oxime Synthesis and Reactions

There is a growing emphasis on incorporating green chemistry principles into the synthesis and reactions of indanone oximes. This includes the use of less hazardous solvents, the development of solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused. nih.gov For example, facile methods for the synthesis of indanones have been developed under metal- and additive-free conditions, using L-proline as an efficient and environmentally benign catalyst. rsc.org

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Insights

Advanced analytical techniques are being increasingly employed to monitor the progress of reactions involving indanone oximes and to gain a deeper understanding of their reaction mechanisms. Techniques such as high-throughput screening, in-situ NMR spectroscopy, and mass spectrometry are valuable tools for optimizing reaction conditions and identifying reaction intermediates. nih.govacs.org These techniques provide crucial data for understanding the kinetics and thermodynamics of these reactions, which is essential for developing more efficient and selective synthetic methods.

Q & A

Q. What are the optimal synthetic pathways for 4-Methoxy-indan-1,2-dione 2-oxime, and how can purity be ensured?

The synthesis typically involves condensation reactions between substituted indandiones and hydroxylamine derivatives. For example, a protocol adapted from cyclobutenedione derivatives (e.g., 3-ethoxy-4-(N-norcodeine-)cyclobutene-1,2-dione) suggests using absolute ethanol as a solvent under controlled stirring at room temperature . Purification often employs recrystallization or column chromatography, with purity verified via HPLC or melting-point analysis (e.g., mp 62–64°C for structurally similar methoxy-furanones) .

Q. How can X-ray crystallography and spectroscopic methods be used to confirm the molecular structure?

Single-crystal X-ray diffraction using software like ORTEP-3 allows precise determination of bond angles and stereochemistry . Complementary spectroscopic techniques include:

  • IR-LD spectroscopy : Assigns characteristic bands (e.g., C=O and N–O stretches) and predicts stereochemical features in solid-state samples .
  • NMR : Methoxy protons (~δ 3.8–4.0 ppm) and oxime protons (~δ 8.0–10.0 ppm) provide structural confirmation .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data across different experimental conditions?

Discrepancies in IR or NMR spectra (e.g., shifting oxime proton signals) may arise from solvent polarity, temperature, or tautomerism. A systematic approach includes:

  • Repeating experiments under standardized conditions (e.g., deuterated solvents for NMR).
  • Cross-validating with computational methods (DFT calculations for predicted spectral profiles).
  • Referencing analogous compounds (e.g., methoxy-phenyl oxime derivatives) to identify trends .

Q. What mechanistic insights exist for the reactivity of the oxime group in nucleophilic or cyclization reactions?

The oxime moiety (-N-OH) participates in nucleophilic additions and cyclizations. For example:

  • Cyclization : Under acidic conditions, the oxime can form heterocycles like isoxazolines, as observed in studies of α-isonitrosopropiophenone derivatives .
  • Metal coordination : The oxime’s lone pair facilitates chelation, impacting catalytic activity in transition-metal complexes . Kinetic studies using stopped-flow spectrophotometry are recommended to probe reaction pathways.

Q. How can structural modifications (e.g., methoxy position or oxime substitution) influence bioactivity or physicochemical properties?

Structure-activity relationship (SAR) studies on analogs (e.g., 1-(2,5-dimethoxyphenyl)-propanedione 2-oxime) reveal that:

  • Methoxy positioning : Para-substitution enhances solubility, while ortho-substitution may sterically hinder reactivity .
  • Oxime derivatives : Methylation of the oxime (-N-OCH₃) reduces hydrogen-bonding capacity, altering pharmacokinetic profiles .

Q. What advanced methodologies are recommended for analyzing degradation products or stability under varying pH/temperature?

  • HPLC-MS : Identifies degradation pathways (e.g., hydrolysis of the oxime to ketone).
  • Accelerated stability testing : Samples stored at 40°C/75% RH for 6 months can simulate long-term stability, with degradation kinetics modeled using Arrhenius equations .

Methodological Considerations

Q. How should researchers design experiments to minimize occupational exposure risks during synthesis?

  • Engineering controls : Use fume hoods for volatile intermediates (e.g., methoxybenzylchloride derivatives) .
  • Personal protective equipment (PPE) : Nitrile gloves and respirators compliant with ACGIH guidelines for particulates .
  • Waste management : Segregate oxime-containing waste for neutralization before disposal .

Q. What statistical approaches are suitable for interpreting contradictory data in SAR or kinetic studies?

  • Multivariate analysis : Principal component analysis (PCA) can disentangle confounding variables (e.g., substituent effects vs. solvent polarity) .
  • Error propagation models : Quantify uncertainty in rate constants derived from kinetic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.